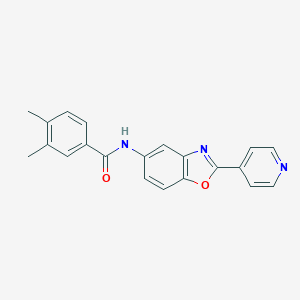![molecular formula C17H18N4O2 B278587 N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide, also known as EBP, is a compound that belongs to the family of benzotriazole derivatives. It has been extensively studied for its potential applications in various fields, including material science, analytical chemistry, and biological research.
Scientific Research Applications
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been extensively studied for its potential applications in various fields of scientific research. In material science, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been used as a photo-stabilizer for polymeric materials, such as plastics and coatings, to prevent degradation caused by UV radiation. In analytical chemistry, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in aqueous solutions. In biological research, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been studied for its potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer and produce reactive oxygen species that can kill cancer cells.
Mechanism of Action
The mechanism of action of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is not fully understood, but it is believed to involve the absorption of UV radiation by the benzotriazole moiety, which then undergoes a photochemical reaction to produce a reactive species that can interact with the target molecule. In the case of photodynamic therapy, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is activated by light of a specific wavelength, which triggers the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biological applications. In vitro studies have demonstrated that N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can induce cell death in cancer cells when activated by light, suggesting its potential as a photosensitizer for photodynamic therapy. N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is its versatility, as it can be used in various fields of scientific research. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide is its sensitivity to light and air, which can cause degradation and affect its performance. Therefore, it is important to handle N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide with care and store it properly to maintain its stability.
Future Directions
There are several future directions for the research on N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide. In material science, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be further studied for its potential as a photo-stabilizer for other types of polymeric materials. In analytical chemistry, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be explored for its potential to detect other metal ions in aqueous solutions. In biological research, N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide can be optimized for its use as a photosensitizer for photodynamic therapy, by improving its selectivity and efficacy against cancer cells. Overall, the potential applications of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide in various fields of scientific research make it a promising compound for future studies.
Synthesis Methods
The synthesis of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide involves the reaction of 4-ethoxyaniline with propionyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with benzotriazole and thionyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide.
properties
Product Name |
N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide |
|---|---|
Molecular Formula |
C17H18N4O2 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C17H18N4O2/c1-3-17(22)18-12-5-10-15-16(11-12)20-21(19-15)13-6-8-14(9-7-13)23-4-2/h5-11H,3-4H2,1-2H3,(H,18,22) |
InChI Key |
GKABIXVMNNDTRR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)OCC |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)

![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)

![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278529.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)